molecular formula C9H9NO5 B3255295 2,3-Dimethoxy-6-nitrobenzaldehyde CAS No. 2531-63-7

2,3-Dimethoxy-6-nitrobenzaldehyde

Cat. No.: B3255295
CAS No.: 2531-63-7
M. Wt: 211.17 g/mol
InChI Key: KWXFQMHMUVDCGC-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of two methoxy groups and a nitro group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 2,3-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro derivative . The reaction is usually performed at low temperatures to prevent over-nitration and to achieve a high yield of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and scalability. The use of advanced separation techniques, such as flash chromatography, helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or other strong bases are typically employed.

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxy-6-nitrobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-6-nitrobenzaldehyde and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzaldehyde
  • 3,4-Dimethoxy-6-nitrobenzaldehyde
  • 2,6-Dinitrobenzaldehyde

Comparison: 2,3-Dimethoxy-6-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activitySimilarly, while 3,4-Dimethoxy-6-nitrobenzaldehyde shares some structural similarities, the different positioning of the methoxy groups can lead to variations in reactivity and biological effects .

Properties

IUPAC Name

2,3-dimethoxy-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-14-8-4-3-7(10(12)13)6(5-11)9(8)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXFQMHMUVDCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50.0 g (301 mmol) 2,3-Dimethoxy-benzaldehyd (Aldrich) were slowly added to nitric acid at 0° C. The reaction mixture was stirred for 5 minutes, diluted with water until no further precipitate was obtained. After filtration the residue was washed with methanol.
Quantity
50 g
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Synthesis routes and methods II

Procedure details

2-Hydroxy-3-methoxy-6-nitrobenzaldehyde potassium salt was slurried in acetone (500 mL) containing potassium carbonate (50 g) and the suspension was treated with dimethylsulfate (18.5 mL) and heated to reflux for one hour. An additional aliquot (18.5 mL) of dimethylsulfate was then added and the mixture was heated overnight. After 24 hours the red color of the potassium salt was virtually absent. The salts were removed by filtration, the filtrate was concentrated and the residue was recrystallized from isopropanol to give the title compound 40.0 g (80% from 3) mp 109°-110° C.
Name
2-Hydroxy-3-methoxy-6-nitrobenzaldehyde potassium salt
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0 (± 1) mol
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reactant
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50 g
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18.5 mL
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18.5 mL
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500 mL
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Yield
80%

Synthesis routes and methods III

Procedure details

Potassium salt from Procedure 5 (396 g) was slurried with DMF (8 l) and added to a 1 l flask containing 800 g potassium carbonate. Dimethyl sulfate (420 ml) was added in portions at 60° over 1 hour and the reaction was stirred at 60° overnight. The K2CO3 was washed with acetone and the washings were added to the distillation residue and again solvent was removed in vacuo. The dry residue was treated with water (1 l) and extracted with CH2Cl2. The extracts were dried, evaporated, and the product was crystallized from methanol to afford the product, (335 g, 94%) mp 109°-111° C.
Name
Potassium
Quantity
396 g
Type
reactant
Reaction Step One
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800 g
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reactant
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420 mL
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reactant
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Quantity
8 L
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solvent
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Synthesis routes and methods IV

Procedure details

A slurry of NaH (16.0 g, 50% oily dispersion, 337 mM) in dimethylformamide (200 ml) was treated dropwise with a solution of 2-hydroxy-3-methoxy-6-nitrobenzaldehyde (49.0 g, 248 mM) in DMF (300 ml) at such a rate that the temperature did not exceed 35° C. The mixture is aged at room temperature for 1 hour and then a large excess of methyl iodide (100 ml) is added dropwise. A slight exothermic reaction occurs. The mixture is then stirred vigorously for 19 hours at room temperature. After the removal of excess methyl iodide, the reaction mixture is poured into ice-water (1 l). The crude product, a brown solid, is filtered, washed with cold water, and then recrystallized from isopropyl alcohol (700 ml) to afford the product as a tan solid; yield 27.9 g (53.3%); m.p. 106°-108° C.
Name
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16 g
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49 g
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200 mL
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300 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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